molecular formula C14H11N3O2S B11075499 (3-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone

(3-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone

Cat. No.: B11075499
M. Wt: 285.32 g/mol
InChI Key: ZHFJFNYSNQONLX-UHFFFAOYSA-N
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Description

“(3-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone” is a complex organic compound with an intriguing structure. Let’s break it down:

  • The 3-methoxyphenyl group consists of a benzene ring with a methoxy (CH₃O) substituent at the 3-position.
  • The 2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL moiety contains a fused heterocyclic system, combining a triazole ring and a pyridine ring. The “2-thioxo” indicates the presence of a sulfur atom in the triazole ring.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of 3-methoxybenzaldehyde with a thiosemicarbazide derivative, followed by cyclization to form the triazole-pyridine system. The final step introduces the ketone functionality.

Reaction Conditions::

    Step 1: Condensation of 3-methoxybenzaldehyde with thiosemicarbazide.

    Step 2: Cyclization of the intermediate to form the triazole-pyridine system.

    Step 3: Oxidation of the resulting compound to yield the target ketone.

Industrial Production:: While not widely used industrially, this compound may find applications in specialized research or pharmaceutical contexts.

Chemical Reactions Analysis

Reactions::

    Oxidation: The ketone group can undergo oxidation reactions.

    Substitution: The phenyl ring may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

Major Products:: The major product of oxidation would be the corresponding carboxylic acid derivative.

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: It serves as a building block for more complex molecules.

    Biology: Researchers explore its interactions with biological targets.

    Medicine: Investigations into potential therapeutic properties.

    Industry: Limited applications due to its specialized nature.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

While unique, “(3-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone” shares features with related compounds such as:

    2-thioxo[1,2,4]triazolo[1,5-A]pyridines: Similar heterocyclic systems.

    Phenyl ketones: Common structural motifs.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

(3-methoxyphenyl)-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C14H11N3O2S/c1-19-11-6-4-5-10(9-11)13(18)17-14(20)15-12-7-2-3-8-16(12)17/h2-9H,1H3

InChI Key

ZHFJFNYSNQONLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C(=S)N=C3N2C=CC=C3

Origin of Product

United States

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